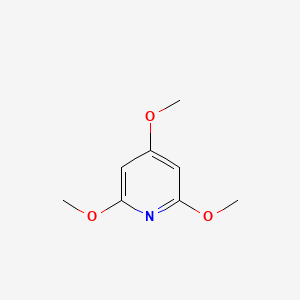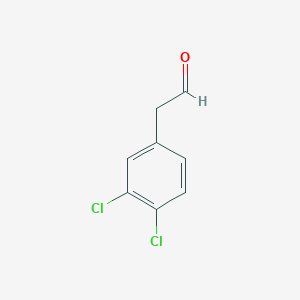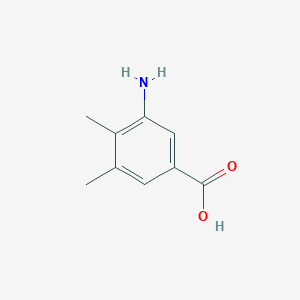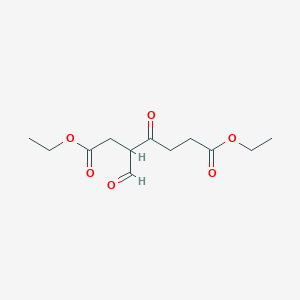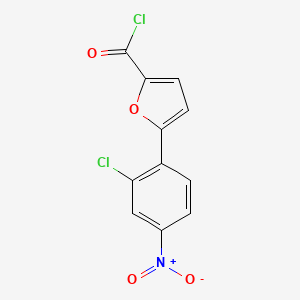
5-(2-氯-4-硝基苯基)呋喃-2-甲酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride” is a chemical compound with the molecular formula C11H5Cl2NO4 . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound has a molecular weight of 286.07 .
Molecular Structure Analysis
The molecular structure of “5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride” involves a furan ring attached to a nitrophenyl group and a carbonyl chloride group . The exact structural details are not available in the current literature.Physical And Chemical Properties Analysis
The compound “5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride” has a molecular weight of 286.07 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.科学研究应用
抗分枝杆菌剂
呋喃衍生物,例如 5-(2-氯-4-硝基苯基)呋喃-2-甲酰氯,已被证明具有作为抗分枝杆菌剂的潜力。 它们干扰分枝杆菌中的铁稳态,这对病原体的生存和毒力至关重要 。这种干扰可以抑制结核分枝杆菌的生长,结核分枝杆菌是结核病的病原体。
抗结核活性
该化合物破坏分枝杆菌中铁获取的能力使其成为抗结核药物开发的潜在候选药物。 通过靶向参与铁载体生物合成的水杨酸合酶 MbtI,它可能导致针对结核病的新疗法,尤其是在面对多重耐药菌株的情况下 。
抗菌应用
5-(2-氯-4-硝基苯基)呋喃-2-甲酰氯的结构框架可用于合成具有广谱抗菌活性的化合物。 这些化合物可能对各种革兰氏阳性菌和革兰氏阴性菌以及真菌有效,为抗生素开发提供了新的途径 。
细胞毒性研究
该化合物的衍生物已用于细胞毒性研究,以评估其对癌细胞的影响。 例如,可以针对肺癌细胞测试它们,以确定其作为抗癌剂的潜力 。
抗炎和镇痛活性
与 5-(2-氯-4-硝基苯基)呋喃-2-甲酰氯相关的吲哚衍生物已表现出抗炎和镇痛特性。 可以进一步探索这些化合物在治疗炎症和疼痛方面的治疗潜力,重点在于最大限度地减少溃疡形成等副作用 。
分子机制研究
该化合物可以成为分子机制研究的关键参与者,以了解细胞水平的相互作用。 这可以提供对设计具有特定靶向作用的新型治疗剂的见解 。
病原体中铁获取的抑制
该化合物在抑制病原体铁获取方面的作用可以用来开发抗毒力策略。 通过剥夺病原体如铁等必需营养素,可以削弱其致病能力,提供一种补充传统抗菌治疗的策略 。
作用机制
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that compounds with similar structures can interact with their targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, suggesting that this compound may also have broad-spectrum effects .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that this compound may also have diverse biological impacts.
Action Environment
Factors such as temperature, ph, and the presence of other molecules can significantly impact the activity and stability of similar compounds .
生化分析
Biochemical Properties
5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of other complex molecules. It interacts with various enzymes, proteins, and biomolecules, often acting as an intermediate in the formation of more complex structures. The compound’s reactivity is primarily due to the presence of the carbonyl chloride group, which can form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to the modification of enzyme activity or protein function, making 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride a valuable tool in biochemical studies .
Cellular Effects
The effects of 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit or activate specific signaling pathways, leading to changes in cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the production of specific proteins .
Molecular Mechanism
At the molecular level, 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can induce changes in gene expression by interacting with DNA or transcription factors, leading to altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or enhancing cellular responses. At higher doses, it can lead to toxic or adverse effects, including cell death or tissue damage. Studies have identified specific dosage thresholds beyond which the compound’s effects become detrimental, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity or altering the availability of specific cofactors. These interactions can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues. These interactions can influence the compound’s localization and its overall effectiveness in biochemical applications .
Subcellular Localization
The subcellular localization of 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
5-(2-chloro-4-nitrophenyl)furan-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2NO4/c12-8-5-6(14(16)17)1-2-7(8)9-3-4-10(18-9)11(13)15/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTYBZIOLAXUSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403658 |
Source


|
| Record name | 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380594-11-6 |
Source


|
| Record name | 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
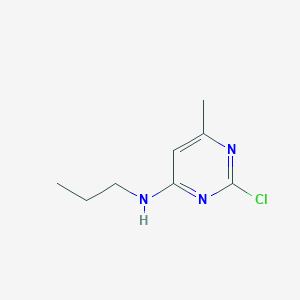

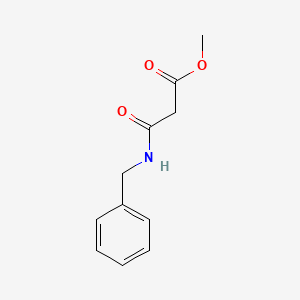
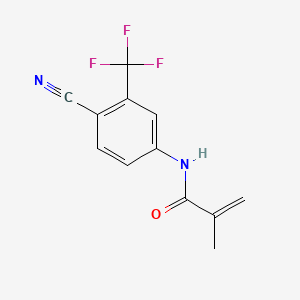
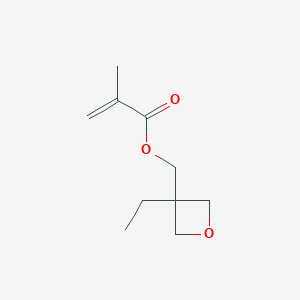
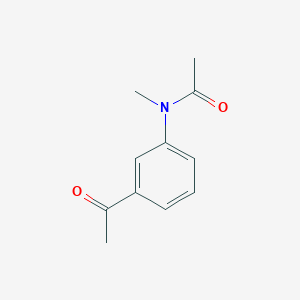
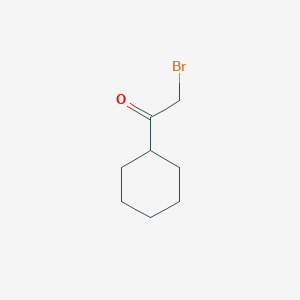
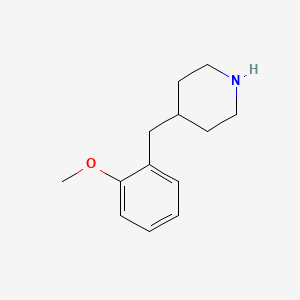
![Methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1365693.png)
